molecular formula C17H18O5 B13761277 bis(2-phenoxyethyl) carbonate CAS No. 22855-36-3

bis(2-phenoxyethyl) carbonate

Cat. No.: B13761277
CAS No.: 22855-36-3
M. Wt: 302.32 g/mol
InChI Key: CGNVHKVTWSUAJF-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl) carbonate is an organic carbonate ester with the molecular formula C17H18O5 and an average molecular weight of 302.326 g/mol . It is characterized by a density of approximately 1.173 g/cm³ and a high boiling point of around 434.1°C at 760 mmHg, with a flash point of about 191.4°C . The compound's structure features two phenoxyethyl groups linked by a carbonate bridge, which can be represented by the Canonical SMILES: COC(=O)OCCOC1=CC=CC=C1 . As a carbonate diester, it serves as a valuable building block and reagent in organic synthesis and materials science research. Potential research applications include its use as a monomer or intermediate in polymer chemistry, particularly for developing polycarbonates or polyurethanes with specific properties. The phenoxy groups suggest potential for creating polymers with enhanced aromatic characteristics. Researchers also value this compound for exploring novel organic transformations and synthesizing more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

22855-36-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

bis(2-phenoxyethyl) carbonate

InChI

InChI=1S/C17H18O5/c18-17(21-13-11-19-15-7-3-1-4-8-15)22-14-12-20-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

CGNVHKVTWSUAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of Phenol with Ethylene Carbonate

The primary and most studied synthetic route to bis(2-phenoxyethyl) carbonate involves the reaction of phenol with ethylene carbonate (EC) under catalytic conditions. This reaction is typically performed solventless and can be catalyzed heterogeneously or homogeneously.

  • Catalysts Used : Na-mordenite zeolite catalysts and sodium hydroxide (NaOH) have been employed to facilitate the reaction.
  • Reaction Conditions : Optimal reaction temperature is around 210°C to balance reaction rate and minimize by-products.
  • Mechanism : The reaction proceeds via nucleophilic attack of phenol or phenoxyethanol (PE) on the electrophilic carbonate carbon of EC.

Formation of this compound as a By-product

BPEC forms mainly as a by-product during the synthesis of 2-phenoxyethanol (PE) from phenol and EC. Its formation is favored at high phenol conversions and under conditions where PE accumulates.

Two plausible mechanisms have been proposed for BPEC formation:

Mechanism Description Key Steps
(a) Transesterification Successive reactions between PE and unconverted EC, followed by reaction with another PE molecule, releasing ethylene glycol PE + EC → intermediate → + PE → BPEC + ethylene glycol
(b) Carboxylation-Esterification Intermediate formed by phenol and EC either eliminates CO2 to form PE or undergoes esterification with PE to form BPEC Phenol + EC → intermediate → CO2 + PE or intermediate + PE → BPEC

These pathways highlight the dual role of PE as both a reactant and a catalyst in BPEC formation.

Catalytic Systems and Their Effects

Na-Mordenite Catalyst

  • Na-mordenite acts as a heterogeneous catalyst, promoting phenol conversion and selectivity toward PE.
  • It also initiates the formation of BPEC, especially at high phenol conversions.
  • Post-treatment of Na-mordenite to reduce microporosity enhances catalyst stability and reduces Na leaching while maintaining selectivity.

Homogeneous Basic Catalysts

  • Addition of small amounts of NaOH (3±1 ppm) accelerates the reaction by facilitating phenate formation, which is rate-determining.
  • The basic environment enhances the formation of the deprotonated form of PE, which acts as a strong base and autocatalyst, accelerating phenol conversion and BPEC formation.

Reaction Parameters Influencing BPEC Formation

Parameter Effect on BPEC Formation
Phenol Conversion Higher conversion (>95%) increases BPEC yield (10-15%)
Excess Ethylene Carbonate Large excess increases minor by-products but not BPEC significantly
Added Phenoxyethanol (PE) High PE concentration can trigger BPEC formation even at lower phenol conversion (1.2% selectivity)
Temperature Optimal at 210°C; higher temperatures (>250°C) reduce phenol conversion and increase by-products

Isolation and Transformation of BPEC

  • BPEC can be separated easily from the reaction mixture.
  • It can be quantitatively converted back to phenoxyethanol by reaction with phenol under basic conditions, achieving 100% yield.
  • This conversion allows an overall phenoxyethanol yield as high as 97%, effectively utilizing BPEC as a reservoir intermediate.

Summary Table of Preparation Method Features

Aspect Details
Starting Materials Phenol, Ethylene Carbonate
Catalysts Na-mordenite (heterogeneous), NaOH (homogeneous)
Reaction Temperature ~210°C
Solvent Solventless
Reaction Time 5–7 hours
Main Product 2-Phenoxyethanol (PE)
Main By-product This compound (BPEC) (10-15% selectivity)
BPEC Conversion Reacts with phenol under basic conditions → 100% PE
Mechanistic Insights Autocatalytic effect via deprotonated PE; dual formation pathways for BPEC
Catalyst Stability Improved by post-treatment of Na-mordenite

Chemical Reactions Analysis

Hydrolysis to 2-Phenoxyethanol

BPEC undergoes hydrolysis in basic media to yield 2-phenoxyethanol (PE) with near-quantitative efficiency. For example:

  • Reagents : Methanol, sodium methoxide (2% NaOCH₃)

  • Conditions : Reflux (≈65°C) for 5 hours

  • Yield : 100% conversion to PE

This reaction proceeds via nucleophilic attack of hydroxide ions on the carbonate group, cleaving the ester bonds and releasing ethylene glycol as a by-product.

Transesterification with Phenol

BPEC reacts with phenol under basic conditions to regenerate PE:

The reaction mechanism involves base-activated phenoxide ions displacing the carbonate group, demonstrating BPEC’s role as a transient intermediate in PE synthesis.

Formation Pathways

BPEC forms during the reaction between phenol and ethylene carbonate (EC) via two mechanisms:

Pathway Description Conditions Selectivity
Transesterification Sequential reaction of PE with excess EC, releasing ethylene glycolNa-mordenite catalyst, 210°C, EC excess10–15%
Carboxylation-Esterification Intermediate carboxylation of EC-phenol adduct, followed by esterification with PEHigh EC concentration, basic mediaMinor pathway

Catalytic and Autocatalytic Effects

Na-mordenite catalysts enhance selectivity in BPEC formation while minimizing side products like diphenyl carbonate. Key findings include:

  • Autocatalysis : The basicity of PE accelerates phenol deprotonation, increasing reaction rates after initial PE formation .

  • Leaching Mitigation : Post-treatment of Na-mordenite reduces sodium leaching, maintaining catalytic activity over multiple cycles .

Comparative Reaction Data

Reaction Type Reagents/Conditions Products Yield/Selectivity
HydrolysisNaOCH₃, MeOH, reflux2-Phenoxyethanol100%
TransesterificationPhenol, K₂CO₃, 210°C2-Phenoxyethanol97%
Synthesis from ECPhenol, EC, Na-mordenite, 210°CBPEC15%

Mechanistic Insights

  • Hydrolysis :

    BPEC+2H2OOH2PE+CO32+C2H4(OH)2\text{BPEC}+2\text{H}_2\text{O}\xrightarrow{\text{OH}^-}2\text{PE}+\text{CO}_3^{2-}+\text{C}_2\text{H}_4(\text{OH})_2
  • Transesterification :

    BPEC+2PhOHK2CO32PE+PhOCO2Ph\text{BPEC}+2\text{PhOH}\xrightarrow{\text{K}_2\text{CO}_3}2\text{PE}+\text{PhOCO}_2\text{Ph}

Industrial and Environmental Relevance

BPEC’s reversibility to PE under mild conditions makes it valuable for sustainable chemistry applications. Its role in minimizing ethylene oxide use in PE synthesis aligns with green chemistry principles .

Scientific Research Applications

Bis(2-phenoxyethyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Benzoate Esters

Bis(2-phenoxyethyl) carbonate shares structural similarities with 2-phenoxyethyl benzoate derivatives, differing primarily in the ester functional group (carbonate vs. benzoate). Key comparisons include:

Compound Molecular Formula Key Biological Activity (IC₅₀ or Efficacy) Reference
2-Phenoxyethyl 4-hydroxy benzoate C₁₅H₁₄O₄ IC₅₀ < 62.5 µg/mL (MCF-7 cells)
2-Phenoxyethyl 2-hydroxybenzoate C₁₅H₁₄O₄ 52% viability at 500 µg/mL (MCF-7 cells)
2-Phenoxyethyl benzoate C₁₅H₁₄O₃ Antioxidant absorbance: 0.4 (1 hour)
2-Phenoxyethyl 3-hydroxybenzoate C₁₅H₁₄O₄ Antioxidant absorbance: 0.3 (1 hour)

Key Findings:

  • Cytotoxicity: The position of hydroxyl substituents on the benzoate ring significantly impacts activity. The para-substituted 4-hydroxy variant exhibits stronger cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 62.5 µg/mL) due to inter-H-bond formation with DNA, unlike the ortho-substituted analog .
  • Antioxidant Activity: Unsubstituted 2-phenoxyethyl benzoate outperforms hydroxylated derivatives in β-carotene bleaching assays (absorbance 0.4 vs. 0.3), suggesting electron-donating groups (e.g., hydroxyl) may reduce antioxidant efficacy .
  • Antimicrobial Activity: 2-Phenoxyethyl benzoate derivatives show broad-spectrum activity, with efficacy ranging from 30% (against P. aeruginosa) to 70% (against E. coli), comparable to streptomycin .

Carbonate Ester Analogs

This compound can be compared to other carbonate esters with varying alkyl/ether substituents:

Compound Molecular Formula Molecular Weight Physical Properties Reference
Bis(2-methoxyethyl) carbonate C₇H₁₄O₅ 178.18 g/mol Lower density and boiling point vs. This compound
Bis(2-ethylhexyl) carbonate C₁₇H₃₄O₃ 286.45 g/mol Density: 0.895 g/cm³; Boiling point: 342.6°C

Key Findings:

  • Structural Impact on Properties: Replacement of phenoxy groups with methoxy (bis(2-methoxyethyl) carbonate) or branched alkyl chains (bis(2-ethylhexyl) carbonate) reduces molecular weight and alters physical properties. Phenoxy groups enhance aromaticity and likely improve thermal stability compared to aliphatic analogs .
  • Synthetic Relevance: Bis(trichloromethyl) carbonate (triphosgene) is a key reagent in synthesizing 2-phenoxyethyl chloroformate, a precursor for carbonate and benzoate esters .

Biological Activity

Bis(2-phenoxyethyl) carbonate, also known as 1,3-bis(2-phenoxyethyl) carbonate, is an organic compound with the molecular formula C18_{18}H18_{18}O4_{4}. It is recognized for its versatility in various industrial applications, particularly in the synthesis of polymers and resins. This compound features a carbonate functional group linked to two phenoxyethyl moieties, contributing to its unique chemical properties and potential biological activities.

Enzyme Modulation and Pharmacological Potential

Recent studies have indicated that this compound can modulate enzyme activity, suggesting potential applications in biochemistry and medicinal chemistry. Its interactions with various enzymes may provide insights into its utility in drug design and therapeutic applications. For example, the compound's ability to influence enzyme kinetics could be leveraged in the development of enzyme inhibitors or activators, which are critical in treating various diseases.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study focused on benzimidazolone derivatives synthesized from phenoxyethyl bromide demonstrated that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of bis(2-phenoxyethyl) groups into the benzimidazolone framework enhanced their biological activity .

Case Studies

  • Antibacterial Activity : A study synthesized 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one from this compound. This compound was tested against various bacterial strains and showed promising results, indicating its potential as a lead compound for developing new antibacterial agents .
  • Antifungal Activity : Compounds derived from this compound have also been evaluated for antifungal activity. Certain derivatives demonstrated effective inhibition against fungal strains, suggesting their potential application in treating fungal infections .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound Activity Type Target Organisms Activity Level
This compoundEnzyme modulationVarious enzymesModerate
6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-oneAntibacterialStaphylococcus aureus, E. coliSignificant
Benzimidazolone derivativesAntifungalCandida albicansModerate to significant

Synthesis Pathways

The synthesis of this compound typically involves the reaction of phenol with ethylene carbonate under basic conditions. This process can be achieved through various methods, including:

  • Base-Catalyzed Reaction : Phenol is reacted with ethylene carbonate in the presence of a base catalyst to yield this compound.
  • Solvent-Free Conditions : Innovative methods utilizing solvent-free conditions have been explored to enhance yield and reduce environmental impact.

Q & A

Q. Purity Validation :

  • Spectroscopy : FT-IR (carbonyl stretch at ~1750 cm⁻¹) and ¹³C NMR (carbonate carbonyl peak at ~155 ppm) distinguish it from esters or ethers .
  • Chromatography : GC-MS or HPLC with a polar column (e.g., C18) quantifies impurities like unreacted phenol or residual solvents .

Advanced: How can reaction parameters suppress this compound formation during 2-phenoxyethanol synthesis?

Optimization strategies include:

  • Stoichiometric Control : Limiting ethylene carbonate to a 1:1 molar ratio with phenol reduces carbonate by-product formation .
  • Catalytic Selection : Basic catalysts (e.g., NaOH) favor transesterification, while acidic conditions may promote carbonate formation.
  • Post-Reaction Treatment : Reacting the carbonate by-product with excess phenol under basic conditions converts it back to 2-phenoxyethanol with >95% yield .

Basic: What physicochemical properties are critical for handling this compound in lab settings?

Key properties include:

  • Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
  • Stability : Hydrolyzes slowly in acidic/neutral conditions but rapidly in basic media. Store under inert atmosphere at 2–8°C to prevent decomposition .
  • Molecular Weight : 286.27 g/mol (calculated from CAS RN 22855-36-3) .

Advanced: How can computational models predict this compound reactivity in polymer networks?

  • Density Functional Theory (DFT) : Models transition states during transesterification, revealing energy barriers for carbonate cleavage .
  • Molecular Dynamics (MD) : Simulates interactions in polymer matrices, predicting plasticizing effects or phase separation .
  • Kinetic Monte Carlo : Estimates copolymerization rates with diols or epoxides, guiding material design .

Basic: Which spectroscopic markers differentiate this compound from similar esters?

  • ¹H NMR : Two distinct triplets for the -OCH₂CH₂O- group (δ 4.2–4.4 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Absence of ester C-O stretches (~1250 cm⁻¹) and presence of a symmetric carbonate C=O peak .

Advanced: What role does this compound play in modifying polymer thermal stability?

  • Plasticizer Analysis : Reduces glass transition temperature (Tg) in polycarbonate blends. Characterize via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
  • Degradation Pathways : Thermogravimetry-FTIR coupling identifies CO₂ release at ~250°C, indicating carbonate decomposition .

Basic: How is this compound quantified in complex reaction mixtures?

  • Internal Standard Calibration : Use deuterated analogs (e.g., d₅-bis(2-phenoxyethyl) carbonate) in GC-MS for high sensitivity .
  • HPLC-DAD : Reverse-phase columns (e.g., Zorbax Eclipse) with UV detection at 254 nm resolve overlapping peaks from phenolic by-products .

Advanced: What mechanistic insights explain the catalytic recycling of this compound?

  • Base-Mediated Cleavage : Alkaline conditions (e.g., NaOH/EtOH) hydrolyze the carbonate to 2-phenoxyethanol, regenerating the catalyst. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .
  • Equilibrium Shifting : Continuous removal of 2-phenoxyethanol via distillation drives the reaction toward full carbonate conversion .

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